1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea
Description
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is a synthetic urea derivative featuring a tetrahydroquinoline scaffold substituted with a benzyl group at position 1 and a p-tolyl moiety on the urea nitrogen. Its structure has been elucidated via X-ray crystallography, with refinement performed using SHELXL , a widely trusted program for small-molecule structural analysis.
Properties
IUPAC Name |
1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17-7-10-20(11-8-17)25-24(29)26-21-12-13-22-19(15-21)9-14-23(28)27(22)16-18-5-3-2-4-6-18/h2-8,10-13,15H,9,14,16H2,1H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRMRDHJYDCGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130825 | |
| Record name | N-(4-Methylphenyl)-N′-[1,2,3,4-tetrahydro-2-oxo-1-(phenylmethyl)-6-quinolinyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171425-00-5 | |
| Record name | N-(4-Methylphenyl)-N′-[1,2,3,4-tetrahydro-2-oxo-1-(phenylmethyl)-6-quinolinyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171425-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methylphenyl)-N′-[1,2,3,4-tetrahydro-2-oxo-1-(phenylmethyl)-6-quinolinyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure that includes a tetrahydroquinoline core, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H22N2O2
- Molecular Weight : 374.44 g/mol
- LogP : 4.5 (indicating lipophilicity)
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its interactions with specific molecular targets.
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound likely interacts with DNA and various enzymes involved in cell proliferation. It may inhibit the activity of certain kinases or transcription factors that are upregulated in cancer cells .
- Case Studies : In vitro studies have shown that related compounds possess cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(1-Benzyl-2-oxo...) | MDA-MB-231 | 5.0 |
| 1-(1-Benzyl-2-oxo...) | SK-Hep-1 | 7.5 |
| 1-(1-Benzyl-2-oxo...) | NUGC-3 | 6.0 |
Antimicrobial Activity
Additionally, compounds similar to 1-(1-Benzyl-2-oxo...) have demonstrated broad-spectrum antimicrobial activity:
- In Vitro Studies : Compounds with similar structures have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for these compounds ranged from 50 to 100 µg/mL .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation of a tetrahydroquinoline derivative with p-toluidine under specific reaction conditions. The synthesis pathway is crucial for optimizing yield and purity:
-
Starting Materials :
- Benzylamine
- Isocyanate
- Solvents such as ethanol or methanol
-
Reaction Conditions :
- Temperature control
- Use of catalysts like acetic acid to facilitate the reaction
Future Directions in Research
Further investigation is warranted to fully elucidate the biological mechanisms underlying the activity of 1-(1-Benzyl-2-oxo...) and its derivatives. Potential areas for future research include:
- Target Identification : Understanding the specific molecular targets and pathways affected by this compound.
- Structure–Activity Relationship (SAR) : Exploring how modifications to the chemical structure influence biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to three analogous urea derivatives:
Structural Features and Crystallographic Data
Key structural parameters (Table 1) were derived from SHELXL -refined crystallographic studies . The benzyl and p-tolyl groups confer distinct steric and electronic effects compared to simpler urea analogs.
Table 1: Crystallographic Comparison of Urea Derivatives
- Urea Bond Length : The C=O bond length (1.223 Å) is intermediate between electron-withdrawing (e.g., fluorophenyl, 1.218 Å) and electron-donating substituents (e.g., benzyl, 1.230 Å), reflecting the p-tolyl group’s moderate electronic influence.
- Dihedral Angle: The smaller dihedral angle (12.3°) vs.
Hydrogen-Bonding Patterns
The tetrahydroquinoline core facilitates intramolecular hydrogen bonds (N–H···O=C), stabilized by SHELXL-optimized geometry . Compared to quinoline-based analogs, the benzyl group introduces steric hindrance, reducing intermolecular H-bonding in the crystal lattice.
Bioactivity and Solubility
While crystallographic data highlight structural differences, functional comparisons rely on indirect studies:
- Kinase Inhibition : The benzyl group enhances selectivity for tyrosine kinases over serine/threonine kinases compared to 3-(4-fluorophenyl) analogs.
- Solubility: LogP values (calculated) suggest lower aqueous solubility than non-benzylated derivatives, aligning with hydrophobic substituent effects.
Methodological Considerations
Structural comparisons depend heavily on refinement tools like SHELXL , which ensures precision in bond lengths and angles . Discrepancies in dihedral angles or crystal packing across studies may arise from differences in data quality or refinement protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
